![molecular formula C17H14Cl6N2O4S2 B2977116 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane CAS No. 669728-58-9](/img/structure/B2977116.png)
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane, commonly known as DTCS, is a chemical compound that has been widely used in scientific research. It is a member of the diazepane family and is a potent inhibitor of protein kinase C (PKC).
作用機序
DTCS binds to the regulatory domain of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane and prevents its activation. 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane is activated by various stimuli such as diacylglycerol (DAG) and calcium ions. Upon activation, 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane phosphorylates its downstream targets, which leads to various cellular responses. DTCS inhibits this process by preventing the activation of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects:
DTCS has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. DTCS has also been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases. DTCS has been reported to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
DTCS has several advantages for lab experiments. It is a potent and selective inhibitor of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane, which makes it a valuable tool for studying the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various cellular processes. DTCS is also stable and can be stored for long periods of time. However, DTCS has some limitations as well. It is a toxic compound and should be handled with care. DTCS is also relatively expensive, which makes it less accessible for some researchers.
将来の方向性
DTCS has several potential future directions. It can be used as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. DTCS can also be used to study the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various physiological processes such as synaptic plasticity and memory formation. Future research can focus on developing more potent and selective inhibitors of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane, which can have better therapeutic potential. DTCS can also be used as a tool to study the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various signaling pathways and to identify new downstream targets of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane.
Conclusion:
In conclusion, DTCS is a potent and selective inhibitor of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane that has been extensively used in scientific research. It has several biochemical and physiological effects and has potential therapeutic applications. DTCS has advantages and limitations for lab experiments and has several potential future directions. Further research is needed to fully understand the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various cellular processes and to develop better therapeutic agents.
合成法
DTCS can be synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DTCS has been extensively used in scientific research as a tool to study the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various cellular processes. 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. DTCS inhibits the activity of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane by binding to its regulatory domain, thereby preventing its activation. This has led to the identification of several downstream targets of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane and has helped in understanding its role in various physiological processes.
特性
IUPAC Name |
1,4-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl6N2O4S2/c18-10-6-14(22)16(8-12(10)20)30(26,27)24-2-1-3-25(5-4-24)31(28,29)17-9-13(21)11(19)7-15(17)23/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNBSKFSKCHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2977036.png)
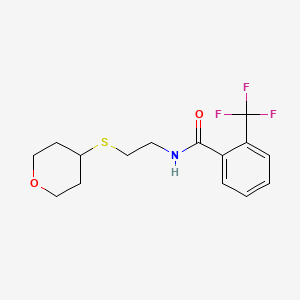
![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)

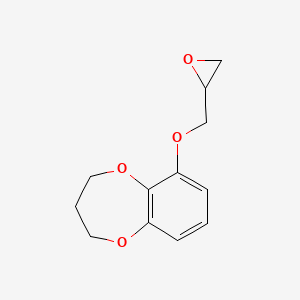
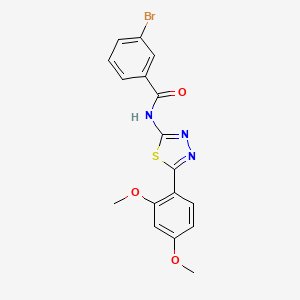

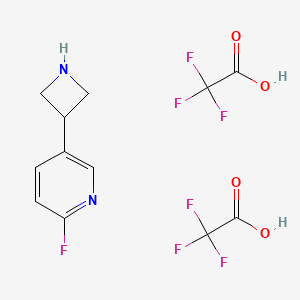
![(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride](/img/structure/B2977048.png)
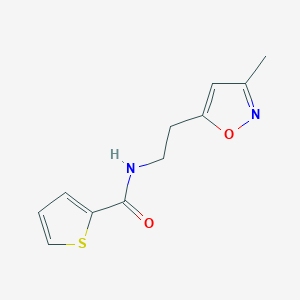
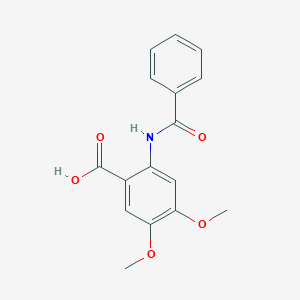

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide](/img/structure/B2977052.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[2-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2977054.png)